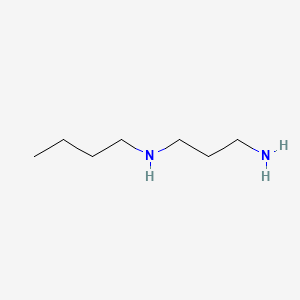

N-Butyl-1,3-diaminopropane

Description

Structure

3D Structure

Properties

CAS No. |

6935-60-0 |

|---|---|

Molecular Formula |

C7H18N2 |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

N'-butylpropane-1,3-diamine |

InChI |

InChI=1S/C7H18N2/c1-2-3-6-9-7-4-5-8/h9H,2-8H2,1H3 |

InChI Key |

MIFWXJNZWLWCGL-UHFFFAOYSA-N |

SMILES |

CCCCNCCCN |

Canonical SMILES |

CCCCNCCCN |

Other CAS No. |

6935-60-0 |

Synonyms |

N-BDAP N-butyl-1,3-diaminopropane N-butyl-1,3-diaminopropane hydrochloride N-butyl-1,3-propanediamine |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N Butyl 1,3 Diaminopropane and Its Derivatives

Direct Synthesis Approaches to N-Butyl-1,3-diaminopropane

Direct synthesis methods aim to produce this compound in a limited number of steps from readily available precursors. These approaches often involve the formation of a carbon-nitrogen bond at one of the amino groups of 1,3-diaminopropane (B46017).

Amination Reactions for Alkyl Diamine Formation

The formation of N-alkyl diamines can be achieved through several amination strategies. One common method is the direct N-alkylation of a primary diamine with an alkyl halide. In the context of this compound, this would involve the reaction of 1,3-diaminopropane with a butyl halide, such as butyl bromide or butyl chloride. To favor mono-alkylation over di-alkylation, a large excess of the diamine is typically used.

A related approach involves the reaction of 1,3-propanediamine with a corresponding benzyl (B1604629) halide, which has been reported to proceed over 48 hours at room temperature. mdpi.com A similar protocol could be adapted for the synthesis of this compound. The reaction of an alkylenediamine with acrylonitrile, followed by hydrogenation, is another established method for preparing aminopropylated diamines. google.com

The intramolecular C-H amination of aminosulfonamides, mediated by reagents like N-iodosuccinimide (NIS), has also been developed as a strategy to construct 1,3-diamine structures via cyclic sulfonamide intermediates. researchgate.net

Reductive Amination Strategies Involving Butanal and 1,3-Diaminopropane Precursors

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. pearson.comorganicchemistrytutor.com

For the synthesis of this compound, this strategy would employ butanal and 1,3-diaminopropane as the precursors. The reaction proceeds in two main steps:

Imine Formation: The primary amino group of 1,3-diaminopropane acts as a nucleophile, attacking the carbonyl carbon of butanal. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically catalyzed by a trace amount of acid. organicchemistrytutor.com

Reduction: The C=N double bond of the imine is then reduced to a single bond.

A key advantage of this method is the ability to perform it as a "one-pot" reaction. wikipedia.org This is achieved by using a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose because it is less reactive towards carbonyls at the neutral or slightly acidic pH required for imine formation. pearson.comorganicchemistrytutor.com Another suitable reagent is sodium triacetoxyborohydride. wikipedia.org A related process describes the "one-pot" synthesis of N-substituted-1,3-propanediamines by reacting a β-aminoaldehyde with an arylamine to form an imine, which is subsequently reduced via hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

Synthesis of N-Protected this compound Intermediates

To achieve selective N-alkylation and avoid the formation of undesired byproducts like di-substituted diamines, protection strategies are frequently employed. These methods involve temporarily blocking one of the amino groups, allowing the other to be modified selectively.

Tert-Butoxycarbonyl (Boc) Protection Strategies (e.g., N-Boc-1,3-diaminopropane)

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. N-Boc-1,3-diaminopropane (also known as tert-butyl N-(3-aminopropyl)carbamate) is a versatile intermediate used in the synthesis of pharmaceuticals and other bioactive compounds. chemimpex.comfishersci.ca

The synthesis of N-Boc-1,3-diaminopropane is typically achieved by reacting 1,3-diaminopropane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). scielo.br By carefully controlling the stoichiometry and reaction conditions, selective mono-protection can be achieved. This protected intermediate possesses a free primary amine that is available for subsequent reactions, such as alkylation.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 75178-96-0 | chemimpex.comfishersci.com |

| Molecular Formula | C₈H₁₈N₂O₂ | chemimpex.com |

| Molecular Weight | 174.24 g/mol | chemimpex.com |

| Appearance | Colorless to yellow, low melting solid | fishersci.com |

| Melting Point | 22 °C | chemimpex.com |

| Boiling Point | 94 - 96 °C @ 0.2 torr | fishersci.com |

Selective Mono-protection and Subsequent N-Alkylation

Achieving selective mono-functionalization of symmetrical diamines is a common synthetic challenge. psu.edu Besides the Boc group, other protecting groups can be used for the selective protection of 1,3-diaminopropane. For instance, the 2-nitrobenzenesulfonyl (Ns) group is effective for this purpose. Selective mono-N-Ns-protection of 1,3-propanediamine can be achieved in nearly quantitative yield. rsc.orgrsc.org

Once one amino group is successfully protected, the remaining free primary amine can be alkylated. tcichemicals.com For example, the mono-Boc or mono-Ns protected 1,3-diaminopropane can be reacted with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) to yield the N-butyl derivative. scielo.br The final step involves the removal of the protecting group (e.g., using an acid for the Boc group) to furnish this compound. This multi-step approach offers superior control and generally results in higher yields of the desired mono-alkylated product compared to direct alkylation.

A study on the desymmetrization of symmetrical diamines found that 1,3-diaminopropane can be reacted with carbon disulfide and an alkyl halide in the presence of a cesium base to form mono-dithiocarbamates in good yields. psu.edu This provides another route to a mono-protected intermediate that can be further functionalized.

Derivatization Strategies for this compound and Related 1,3-Diaminopropanes

The 1,3-diaminopropane scaffold, whether N-butylated or otherwise substituted, serves as a versatile platform for further chemical modification. The presence of one or two nucleophilic amino groups allows for a wide range of derivatization reactions.

Acylation and Formylation: The amino groups can be readily acylated. A procedure for the regiospecific construction of N-aryl-N'-formyl-1,3-diaminopropanes has been described, involving the selective monoformylation of N-(3-aminopropyl)arylamines using p-nitrophenyl formate. tandfonline.comresearchgate.net

Amidine and Heterocycle Formation: Diamines are key precursors for heterocycles. The reaction of 1,3-diaminopropane with benzonitrile (B105546) in the presence of a strong base can yield not only the corresponding bis-amidine but also the cyclic tetrahydropyrimidine (B8763341) product. nih.gov

Synthesis of Complex Ligands: N-substituted 1,3-diaminopropanes are used to synthesize ligands for metal complexes. For example, N-benzyl-1,3-propanediamine derivatives have been reacted with potassium tetrachloroplatinate(II) to create novel platinum(II) complexes. mdpi.com

Conjugation to Other Molecules: The amino groups provide a handle for conjugation to other molecular frameworks. In one report, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine was used as a building block to synthesize a larger conjugate with a triazine core. researchgate.net

Use in Analytical Derivatization: N,N-dibutyl-1,3-propanediamine (DBPA) has been used as a derivatizing agent for the analysis of reducing saccharides in single-cell studies, highlighting the utility of such diamines in bioanalytical chemistry. rsc.org

These examples demonstrate that the derivatization of the 1,3-diaminopropane core is a key strategy for accessing a wide array of complex and functionally diverse molecules.

Mono-functionalization and Di-functionalization Approaches

The synthesis of derivatives from this compound hinges on the ability to control reactivity at its two non-equivalent amine sites. The primary and secondary amines exhibit different nucleophilicity, which can be exploited for selective reactions. However, achieving selective mono-functionalization often requires specific strategies to prevent statistical mixtures of unreacted, mono-substituted, and di-substituted products.

A primary strategy for controlled mono-functionalization involves the use of protecting groups. One of the amine groups can be selectively protected, allowing the other to react. A common method is the reaction of a diamine like 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve selective mono-protection. vulcanchem.com This creates an intermediate where one amine is masked as a carbamate (B1207046), leaving the other available for further specific derivatization.

More advanced techniques employ supramolecular chemistry to achieve iteroselective mono-functionalization. In this approach, a host molecule, such as a calix scispace.comarene-based zinc complex or a resorcin chemrxiv.orgarene-based cavitand, non-covalently encapsulates one of the amine groups of a diamine. ulb.ac.be This supramolecular protection effectively shields one reactive site, directing functionalization to the exposed amine group with high selectivity. ulb.ac.be

Di-functionalization is typically more straightforward and is achieved by using at least two equivalents of a given reagent, ensuring that both amine groups are modified.

Table 1: Methodologies for Selective Functionalization of Diamines

| Functionalization Type | Method | Reagents/System | Application | Source(s) |

|---|---|---|---|---|

| Mono-functionalization | Chemical Protection | Di-tert-butyl dicarbonate (Boc₂O) | Selectively protects one amine as a Boc-carbamate, allowing the other to react. | vulcanchem.com |

| Mono-functionalization | Supramolecular Protection | Calix scispace.comarene-zinc complex or Resorcin chemrxiv.orgarene cavitand | Host molecule shields one amine group to direct reaction to the other site. | ulb.ac.be |

| Di-functionalization | Stoichiometric Control | ≥2 equivalents of acylating/alkylating agent | Functionalizes both amine groups simultaneously. | General Principle |

Formation of N-Acyl and N-Aryl Derivatives

The creation of N-acyl and N-aryl derivatives of this compound is fundamental to expanding its chemical utility. These reactions typically involve standard amide and amine bond-forming strategies.

N-Acylation is achieved through the reaction of the diamine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated by coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used to facilitate amide bond formation with carboxylic acids, yielding N-acyl derivatives. vulcanchem.com

N-Arylation introduces aromatic moieties onto the nitrogen atoms. While classical methods exist, modern catalytic approaches offer high efficiency. A notable example is the palladium-catalyzed three-component reaction involving an aryl halide, 1,3-diaminopropane, and tert-butyl isocyanide. acs.org This process leads to the formation of a 2-aryl-1,4,5,6-tetrahydropyrimidine, a cyclic N-aryl derivative. acs.org

Table 2: Reagents for N-Acyl and N-Aryl Derivatization

| Derivative Type | Reaction | Reagents/Catalysts | Product Type | Source(s) |

|---|---|---|---|---|

| N-Acyl | Amide Coupling | Carboxylic acids with DCC or PyBOP | Amides | vulcanchem.com |

| N-Aryl | Palladium-Catalyzed Amination | Aryl halide, Isocyanide, PdCl₂/dppp | 2-Aryl-tetrahydropyrimidine | acs.org |

Synthesis of Imine and Schiff Base Analogues

The reaction of this compound with carbonyl compounds like aldehydes and ketones is a primary route to synthesizing imine and Schiff base derivatives. These reactions proceed via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. scispace.com

When 1,3-diamines react with aldehydes, a competition can arise between the formation of a bis-imine (where both amine groups react with an aldehyde molecule) and a cyclic hexahydropyrimidine (B1621009). researchgate.net The outcome can be influenced by the nucleophilicity of the amine and the electronic properties of the aldehyde. researchgate.net Syntheses can be performed using traditional methods, such as heating in a solvent with a Dean-Stark apparatus to remove water, or by more modern, environmentally benign approaches like microwave-assisted synthesis, which can be solvent-free and offer high yields in shorter reaction times. scispace.comresearchgate.netnih.govjocpr.com

Table 3: Synthesis of Imine and Schiff Base Derivatives

| Reactant | Method | Product(s) | Key Features | Source(s) |

|---|---|---|---|---|

| Aromatic Aldehydes | Condensation | Bis-imine, Hexahydropyrimidine | Competition between linear bis-imine and cyclic product formation. | researchgate.net |

| Various Aldehydes/Ketones | Microwave Irradiation | Imines/Enamines | Solvent-free conditions, rapid reaction times, high yields. | scispace.comresearchgate.net |

| Salicylaldehyde (B1680747) | Solvent-free crushing with P₂O₅/SiO₂ | Bis-Schiff Base | Green chemistry approach at room temperature. | jocpr.com |

Alkyne Zipper Reaction Applications for Derivatives

The alkyne zipper reaction is a powerful isomerization process that converts an internal alkyne to a terminal alkyne. wikipedia.orgmdpi.com This reaction is critically dependent on a very strong base, for which potassium 1,3-diaminopropanide is famously used. wikipedia.org This base is typically generated in situ by reacting potassium hydride or another strong base with 1,3-diaminopropane, which serves as both the proton source and the solvent. wikipedia.orglookchem.com

While the parent compound 1,3-diaminopropane is most commonly cited, its N-alkylated derivatives like this compound can be used as part of the solvent or reagent system, potentially modifying the reaction's solubility parameters and kinetics. The core of the reaction mechanism relies on a series of deprotonation/protonation steps that "walk" the triple bond along the carbon chain until it reaches the terminal position. wikipedia.org A combination of n-butyllithium, potassium tert-butoxide, and 1,3-diaminopropane in a solvent like THF has proven highly effective for this transformation, achieving high yields. mdpi.comlookchem.comucc.ie

Table 4: Reagent Systems for the Alkyne Zipper Reaction

| Reagent/Component | Role | Example System | Yield | Source(s) |

|---|---|---|---|---|

| Potassium Hydride (KH) | Strong Base Precursor | Forms potassium amide from the diamine. | - | wikipedia.org |

| 1,3-Diaminopropane | Proton Transfer Agent/Solvent | The core of the catalytic base. | - | wikipedia.orgmdpi.comlookchem.com |

| n-Butyllithium (n-BuLi) | Strong Base | Used with KOtBu and 1,3-diaminopropane. | 96% | lookchem.comucc.ie |

| Potassium tert-butoxide (KOtBu) | Co-Base | Enhances the basicity of the system. | 96% | lookchem.comucc.ie |

Solid-Support Derivatization Methodologies

Anchoring this compound to a solid support is a strategic approach used in combinatorial chemistry and solid-phase synthesis to create libraries of compounds or to simplify purification processes. Derivatization on solid sorbents offers several advantages over conventional solution-phase reactions, including easier sample handling, analyte enrichment, and the elimination of excess reagents through simple filtration. researchgate.net

The process involves covalently linking one of the amine groups of this compound to a solid matrix, such as controlled pore glass (CPG) or a polymer resin like TentaGel (an aminopolyethyleneglycol derivatized support). researchgate.netgoogle.com Once anchored, the remaining free amine group is available for subsequent chemical transformations. This methodology allows for the stepwise construction of complex molecules on the solid phase. After the synthesis is complete, the final product is cleaved from the support. This technique is particularly valuable for synthesizing macrocyclic compounds and peptide-based structures. google.commdpi.com

Table 5: Solid Supports for Amine Derivatization

| Solid Support | Material Type | Application | Source(s) |

|---|---|---|---|

| Controlled Pore Glass (CPG) | Silica-based | General solid-phase synthesis. | google.com |

| TentaGel Support | Polyethyleneglycol-Polystyrene | Synthesis of peptides and macrocycles. | google.com |

| Poros | Polystyrene/Divinylbenzene Copolymer | Chromatographic and synthesis support. | google.com |

Chemical Reactivity and Mechanistic Investigations of N Butyl 1,3 Diaminopropane and Its Congeners

Oxidation Kinetics and Reaction Mechanisms

The oxidation of amines is a crucial area of study due to its relevance in various chemical and biological processes, as well as in environmental chemistry for the degradation of nitrogen-containing pollutants. eurjchem.comacs.org The study of the oxidation kinetics of N-Butyl-1,3-diaminopropane and its structural relatives provides valuable insights into their reaction mechanisms.

The oxidation of this compound's constituent amines, n-butylamine and 1,3-propanediamine, has been investigated using potassium ferrate(VI) (K₂FeO₄) as the oxidant. eurjchem.com Potassium ferrate(VI) is recognized as an environmentally friendly oxidant. eurjchem.comacs.org Spectrophotometric studies of the oxidation of n-butylamine and 1,3-propanediamine by potassium ferrate(VI) were conducted under various conditions in the temperature range of 283.2 K to 298.2 K. eurjchem.com

The results from these studies indicate that the reaction exhibits a first-order dependence on both the concentration of potassium ferrate(VI) and the reductant (n-butylamine or 1,3-propanediamine). eurjchem.com A proposed mechanism suggests that the reaction proceeds through the formation of an intermediate complex between the ferrate ion and the amine, which then decomposes in the rate-determining step to form the products. eurjchem.com

For the oxidation of n-butylamine and 1,3-propanediamine by potassium ferrate(VI), the observed rate constant (kₒₑₛ) was found to decrease with an increase in hydroxide (B78521) ion concentration ([OH⁻]), indicating a negative fractional order with respect to [OH⁻]. eurjchem.com This suggests that the protonated form of the ferrate ion is a more active oxidizing species.

The rate constants for the rate-determining step and the thermodynamic activation parameters have been calculated based on the kinetic data. eurjchem.com These parameters provide quantitative measures of the reaction rates and the energy barriers associated with the oxidation process.

Below is a table summarizing the rate constants and thermodynamic activation parameters for the oxidation of n-butylamine and 1,3-propanediamine by potassium ferrate(VI). eurjchem.com

| Compound | Rate Constant (k) at 288.2 K (L mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

| n-Butylamine | 0.0817 | 18.0 ± 0.9 | -173 ± 3 | 20.4 ± 0.9 |

| 1,3-Propanediamine | 0.0543 | 22.3 ± 1.1 | -159 ± 4 | 24.7 ± 1.1 |

Table 1. Rate constants and thermodynamic activation parameters for the oxidation of n-butylamine and 1,3-propanediamine by potassium ferrate(VI). eurjchem.com

Condensation Reactions and Cyclization Pathways

The reaction of 1,3-diamines, such as this compound, with aldehydes and ketones is a versatile method for synthesizing various heterocyclic compounds and Schiff bases. researchgate.netresearchgate.net

The condensation of 1,3-diaminopropanes with aldehydes or ketones can lead to two primary products: hexahydropyrimidines and bisimines. researchgate.netresearchgate.net The formation of a hexahydropyrimidine (B1621009) involves the cyclization of an intermediate formed from one molecule of the diamine and one molecule of the carbonyl compound. researchgate.net Conversely, the formation of a bisimine results from the reaction of one molecule of the diamine with two molecules of the carbonyl compound. researchgate.net

For instance, the reaction of 1,3-diaminopropane (B46017) with aromatic aldehydes has been shown to produce both hexahydropyrimidines and bisimines. researchgate.net The specific products formed are influenced by the reaction conditions and the nature of the reactants. researchgate.netresearchgate.net

The competition between the formation of hexahydropyrimidines and bisimines is governed by several factors, including the nucleophilicity of the amine and the electronic effects of substituents on the aldehyde or ketone. researchgate.netresearchgate.net

Amine Nucleophilicity: Studies have shown that less nucleophilic amines tend to favor the formation of hexahydropyrimidines. researchgate.netresearchgate.net

Substituent Electronic Effects: The presence of electron-withdrawing groups on the aryl ring of an aromatic aldehyde favors the formation of the hexahydropyrimidine. researchgate.netresearchgate.net This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine and influencing the relative thermodynamic stability of the final products. researchgate.net

One-pot synthesis methods offer an efficient and environmentally friendly approach for the preparation of Schiff bases from diamines and aldehydes. scispace.comresearchgate.net These methods often involve the use of a catalyst and can be performed under solvent-free conditions, reducing reaction times and simplifying work-up procedures. scispace.comresearchgate.net

A notable one-pot strategy for synthesizing Schiff bases from 1,3-diaminopropane and various aromatic aldehydes utilizes P₂O₅/SiO₂ as a catalyst in a dry media, solvent-free environment at room temperature. scispace.comresearchgate.net This method has been reported to produce excellent yields of crystalline products in a short reaction time. scispace.com The reaction of salicylaldehyde (B1680747) with 1,3-diaminopropane using this method yields the corresponding Schiff base, 2,2'-{propane-1,3-diylbis[nitrilo(E)methylylidene]}diphenol. scispace.com

The following table lists the products and yields for the one-pot synthesis of Schiff bases from 1,3-diaminopropane and different aldehydes.

| Aldehyde | Diamine | Product | Yield (%) |

| Salicylaldehyde | 1,3-Diaminopropane | 2,2'-{propane-1,3-diylbis[nitrilo(E)methylylidene]}diphenol | 91 |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 1,3-Diaminopropane | 2,2'-{propane-1,3-diylbis[nitrilo(E)methylylidene]}bis(4,6-di-tert-butylphenol) | 89 |

Table 2. Products and yields for the one-pot synthesis of Schiff bases from 1,3-diaminopropane. scispace.com

Thermal Degradation Mechanisms

The thermal degradation of diamines like this compound is a critical area of study, particularly in contexts such as industrial CO2 capture where these compounds are subjected to high temperatures. The degradation pathways for propanediamines typically involve the formation of carbamate (B1207046) intermediates, which then proceed to form various cyclic and linear urea (B33335) derivatives. researchgate.netscribd.com The operating temperatures for processes involving propane (B168953) diamines are often limited to 100-120°C due to the onset of internal urea formation. scribd.com General thermal decomposition can also lead to the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.iefishersci.com

Carbamate Formation and Subsequent Reactions

In the presence of carbon dioxide, the initial step in the thermal degradation of 1,3-diaminopropane involves the formation of a carbamate. researchgate.net This reaction is a key precursor to further degradation products. Studies on similar primary and secondary ethylenediamines show they degrade at temperatures between 100-130°C by forming cyclic structures. scribd.com The carbamate intermediate is not stable and readily undergoes subsequent reactions, leading to more complex molecules. researchgate.net

Formation of Cyclic and Linear Urea Derivatives

Following the initial carbamate formation, two primary degradation pathways have been proposed for 1,3-diaminopropane. researchgate.net

Intermolecular Cyclization: The carbamate can undergo an intermolecular cyclization, which involves dehydration, to form a six-membered cyclic urea derivative, specifically tetrahydro-2(1H)-pyrimidione. researchgate.net

Nucleophilic Attack: Alternatively, a free diamine molecule can act as a nucleophile and attack the carbonyl group of the carbamate. researchgate.net This pathway results in the formation of a linear urea compound, such as N,N'-bis(3-aminopropyl)-urea. researchgate.net

Mechanistic studies on the related ethylenediamine (B42938) (EDA) show that the formation of an isocyanate intermediate is central to the degradation process. rsc.org This intermediate can then either cyclize or react with another EDA molecule. rsc.org First-principles simulations demonstrate that for EDA, the formation of linear urea is kinetically more favorable, while the formation of the cyclic derivative is thermodynamically more favorable. rsc.org This is attributed to the EDA-isocyanate being less prone to cyclization, which facilitates the bimolecular reaction to form urea. rsc.org

Table 1: Key Thermal Degradation Products of 1,3-Diaminopropane

| Precursor Compound | Proposed Intermediate | Degradation Product | Product Type |

|---|---|---|---|

| 1,3-Diaminopropane | Carbamate | Tetrahydro-2(1H)-pyrimidione | Cyclic Urea |

Novel Reaction Catalysis and Method Development

This compound and its derivatives are valuable building blocks in organic synthesis. Recent research has focused on developing new catalytic methods that utilize these structures, including selective C-H functionalization and their role in cascade reactions.

Direct α-Alkylation of Primary Aliphatic Amines

A significant challenge in organic synthesis is the selective functionalization of C-H bonds adjacent to the amino group in unprotected primary amines. nih.govresearchgate.net A novel method utilizes carbon dioxide as a temporary activator to enable the direct α-alkylation of primary aliphatic amines under photoredox and hydrogen atom transfer (HAT) catalysis. nih.govnih.gov

The proposed mechanism involves the in-situ reaction of the primary amine with CO2 to form an alkylammonium carbamate. nih.govresearchgate.net This carbamate formation serves two crucial purposes: it prevents the undesired N-alkylation of the highly nucleophilic amine, and it promotes selective intermolecular HAT. nih.govnih.gov An electrostatically accelerated interaction occurs between the negatively charged carbamate and a positively charged quinuclidinium radical cation (formed from the oxidation of a quinuclidine (B89598) catalyst), which facilitates the selective abstraction of a hydrogen atom from the α-carbon. nih.govnih.gov This electrostatic attraction overrides the inherent bond dissociation energies that would otherwise lead to non-selective reactions. nih.gov The resulting α-amino alkyl radical can then react with an acrylate, which after reduction and protonation, yields a γ-lactam product upon dissociation of the CO2. nih.govresearchgate.net

In a specific example demonstrating this selectivity, N-Boc-1,3-propanediamine was subjected to the standard reaction conditions. nih.gov The alkylation occurred selectively at the α-position of the free primary amine group, yielding the corresponding γ-lactam in 64% yield, highlighting the method's ability to differentiate between the in-situ generated carbamate and a standard N-Boc protecting group. nih.gov

Table 2: Example of CO2-Promoted Direct α-Alkylation

| Substrate | Key Reagents | Catalysis | Product | Yield |

|---|

Role in Knoevenagel-Michael Sequences for Substituted Propanediamines

The 1,3-propanediamine scaffold is a key structural motif in various compounds and can be synthesized using a one-pot Knoevenagel-Michael cascade reaction. uchile.cl This method provides a general route for the preparation of 2-aryl-1,3-propanediamines, which are valuable building blocks for heterocyclic systems and other complex molecules. uchile.cl

The synthesis involves a two-step process: uchile.cl

Knoevenagel-Michael Condensation: An appropriate aromatic aldehyde undergoes a double condensation reaction with two molar equivalents of nitromethane. uchile.cl This step is typically catalyzed by a mild, inexpensive base like sodium bicarbonate and results in the formation of an intermediate 2-aryl-1,3-dinitropropane. uchile.cl

Catalytic Hydrogenation: The intermediate dinitro compound is then reduced to the target diamine. uchile.cl This reduction is effectively carried out via catalytic hydrogenation over a catalyst such as Adams catalyst (PtO₂). uchile.cl

This sequence allows for the construction of the diamine backbone and the introduction of an aryl substituent at the C-2 position in a controlled manner. uchile.cl

Table 3: Synthesis of 2-Aryl-1,3-propanediamines via Knoevenagel-Michael Sequence

| Reaction Step | Reactants | Catalyst | Intermediate/Product |

|---|---|---|---|

| Knoevenagel-Michael Condensation | Aromatic Aldehyde, Nitromethane | Sodium Bicarbonate | 2-Aryl-1,3-dinitropropane uchile.cl |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Boc-1,3-diaminopropane |

| 1,3-Diaminopropane |

| Ethylenediamine (EDA) |

| Tetrahydro-2(1H)-pyrimidione |

| N,N'-bis(3-aminopropyl)-urea |

| Carbon Monoxide |

| Carbon Dioxide |

| Nitrogen Oxides |

| Carbamate |

| Isocyanate |

| Alkylammonium carbamate |

| Quinuclidine |

| Quinuclidinium radical cation |

| Acrylate |

| γ-Lactam |

| 2-Aryl-1,3-propanediamine |

| Aromatic Aldehyde |

| Nitromethane |

| 2-Aryl-1,3-dinitropropane |

| Adams catalyst (Platinum dioxide, PtO₂) |

Coordination Chemistry and Ligand Applications

N-Butyl-1,3-diaminopropane as a Ligand in Metal Complexes

This compound is a derivative of 1,3-diaminopropane (B46017), featuring a butyl group attached to one of the nitrogen atoms. This substitution influences its steric and electronic properties as a ligand, which in turn affects the structure, stability, and reactivity of the resulting metal complexes.

The coordination of N-alkyl-1,3-diaminopropanes can lead to various coordination modes, including:

Bidentate Chelating: This is the most common mode, where both nitrogen atoms bind to the same metal center, forming a stable six-membered ring.

Bridging: The diamine can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. The flexibility of the propane (B168953) backbone allows for this possibility, leading to the formation of polynuclear complexes.

The N-butyl substituent is likely to favor a chair conformation for the six-membered metallacycle to minimize steric interactions. The coordination geometry around the metal center will be dictated by the metal ion's preferred coordination number and the steric bulk of the ligand and any other co-ligands present.

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the diamine ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product.

While specific crystal structures of this compound complexes are not widely reported in the literature, studies on related N-alkylated 1,3-diaminopropane complexes provide valuable insights. For instance, structural analyses of complexes with N,N'-dialkyl-1,3-diaminopropane ligands have confirmed the formation of stable six-membered chelate rings with the metal center. These studies often reveal a distorted geometry around the metal ion due to the steric demands of the alkyl substituents.

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy are crucial for characterizing these complexes. In the FT-IR spectrum, a shift in the N-H stretching and bending vibrations upon coordination to the metal ion is a key indicator of complex formation.

This compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. cibtech.org This reaction typically occurs between the primary amine group of the diamine and the carbonyl group of the aldehyde or ketone. The resulting Schiff base ligand possesses both nitrogen and potentially other donor atoms (e.g., oxygen from a salicylaldehyde (B1680747) derivative), making it a versatile chelating agent. recentscientific.com

The general reaction for the formation of a Schiff base from this compound and an aldehyde (R-CHO) is as follows:

NH2(CH2)3NH(C4H9) + R-CHO → R-CH=N(CH2)3NH(C4H9) + H2O

These Schiff base ligands can then be used to synthesize a wide variety of metal complexes. The imine nitrogen and other donor atoms in the Schiff base can coordinate to a metal ion, forming stable multidentate chelate complexes. The properties and applications of these Schiff base metal complexes are often tuned by varying the aldehyde or ketone precursor and the metal ion. Studies on Schiff bases derived from 1,3-diaminopropane have shown their ability to form stable complexes with various transition metals, which often exhibit interesting catalytic and biological activities. cibtech.org

Table 1: Examples of Schiff Base Precursors and Their Potential Coordination Sites

| Aldehyde/Ketone Precursor | Resulting Schiff Base Donor Atoms | Potential Denticity |

| Salicylaldehyde | N (imine), O (phenolic) | Bidentate or Tridentate (if both N atoms of the diamine react) |

| Pyrrole-2-carboxaldehyde | N (imine), N (pyrrolic) | Bidentate or Tridentate |

| Acetylacetone | N (imine), O (enolic) | Bidentate or Tridentate |

Applications of Diamine-Metal Complexes in Catalysis

Metal complexes containing diamine and Schiff base ligands are widely used as catalysts in various organic transformations. The ligand plays a crucial role in stabilizing the metal center and influencing the catalyst's activity, selectivity, and stability.

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for the formation of carbon-carbon bonds. The ligand coordinated to the palladium center is critical for the efficiency of the catalytic cycle. While there is a lack of specific studies on this compound-palladium complexes in the Mizoroki-Heck reaction, research on related systems provides valuable insights.

Palladium complexes with bidentate nitrogen ligands, including diamines and their Schiff base derivatives, have been successfully employed as catalysts in the Mizoroki-Heck reaction. These ligands can stabilize the active palladium species and promote the key steps of the catalytic cycle, namely oxidative addition, migratory insertion, and reductive elimination. The steric and electronic properties of the ligand, influenced by substituents like the N-butyl group, can affect the catalyst's performance in terms of yield and selectivity. For instance, bulkier ligands can promote the reductive elimination step and prevent catalyst deactivation.

Boron-amine coordination complexes, formed by the reaction of a borane with an amine, have emerged as important reagents and catalysts in organic synthesis. Triethylborane-1,3-diaminopropane is a well-known example of such a complex, where the Lewis acidic boron atom of triethylborane is coordinated to the Lewis basic nitrogen atoms of 1,3-diaminopropane. smolecule.com This coordination results in a stabilized adduct that is easier to handle than the pyrophoric triethylborane itself. smolecule.com

These boron-amine complexes can serve as radical initiators and are used in various radical-mediated reactions. The diamine ligand modulates the reactivity of the borane. While specific studies on Triethylborane-N-Butyl-1,3-diaminopropane are scarce, it is expected that this complex would exhibit similar reactivity, with the N-butyl group potentially influencing its solubility and steric environment. These complexes are valuable in polymerization initiation and other chemical synthesis processes. smolecule.com

Asymmetric Catalysis Potential

This compound belongs to the broader class of 1,3-diamines, which are foundational scaffolds for developing chiral ligands essential in asymmetric catalysis. The efficacy of a metal-catalyzed asymmetric reaction often hinges on the chiral ligand's ability to create a specific three-dimensional environment around the metal center, thereby directing the stereochemical outcome of the reaction.

While direct literature detailing the application of this compound in asymmetric catalysis is not abundant, its structural similarity to other N-alkylated 1,3-diamines suggests considerable potential. The n-butyl group, while not chiral itself, can influence the steric and electronic environment of the coordination sphere. For this compound to be an effective ligand in asymmetric catalysis, it would typically require modification to introduce chirality. This could be achieved by introducing chiral centers on the butyl group, on the propylene backbone, or by forming a Schiff base with a chiral aldehyde.

The presence of the two nitrogen atoms allows for the formation of stable chelate rings with metal ions, a crucial feature for any effective ligand. The flexibility of the propane backbone allows the ligand to adopt various conformations, which can be both an advantage and a disadvantage. While it allows for coordination to a wide range of metal ions, it can also lead to a lack of rigidity, which is often desirable for high enantioselectivity.

The potential for this compound in asymmetric catalysis lies in its use as a precursor for more complex, chiral ligands. For instance, derivatization of the amino groups can lead to the synthesis of salen-type or other multidentate ligands. The n-butyl substituent can be strategically employed to fine-tune the solubility and steric bulk of the resulting catalyst, potentially enhancing its performance in specific solvent systems or with particular substrates.

Complexation Studies and Stability Constants

Potentiometric Studies of Ligand Protonation and Metal Complex Stability

Potentiometric titration is a key analytical method used to determine the protonation constants of a ligand and the stability constants of its metal complexes. The protonation constants (Ka) provide insight into the basicity of the ligand, which in turn influences its ability to bind to metal ions.

For this compound, the two nitrogen atoms can be protonated in a stepwise manner. The study of N-alkyl substituted diamines in aqueous solutions provides a framework for understanding the protonation behavior of this compound. The alkyl substitution is known to affect the basicity of the diamine.

The stability of metal complexes formed with this compound is quantified by their stability constants (β). These constants are a measure of the equilibrium between the free metal ion and the ligand, and the resulting complex. The chelate effect, resulting from the formation of a stable five-membered ring upon coordination of both nitrogen atoms to a metal center, is expected to contribute significantly to the stability of these complexes.

While specific potentiometric data for this compound is not extensively documented, data for the parent compound, 1,3-propanediamine, can provide a baseline for understanding its complexation behavior. For instance, the logarithmic value of the formation constant (log β110) for the calcium(II)-1,3-propanediamine complex has been reported as 5.25 scispace.com. It is anticipated that the n-butyl group would slightly modify the electronic and steric properties of the ligand, thereby influencing the stability of its metal complexes.

Below is a representative table of protonation constants for related N-alkyl substituted diamines, which can be used to infer the behavior of this compound.

| Diamine Derivative | log K H 1 | log K H 2 |

| N-ethylethylenediamine | 10.13 | 7.11 |

| N,N'-diethylethylenediamine | 10.45 | 7.53 |

| N-propylethylenediamine | 10.14 | 7.10 |

| N,N-dimethylethylenediamine | 9.98 | 7.08 |

| N,N'-dimethylethylenediamine | 10.24 | 7.51 |

This data is illustrative and based on studies of similar compounds.

Influence of Substituents on Complexation Properties (e.g., Sulfonamide Derivatives)

The modification of this compound with various substituents can dramatically alter its complexation properties. A particularly interesting class of derivatives are those containing sulfonamide groups. The introduction of a sulfonamide moiety can influence the ligand's electronic properties, steric hindrance, and potential for hydrogen bonding.

The synthesis of sulfonamide derivatives typically involves the reaction of the diamine with a sulfonyl chloride. The resulting sulfonamide group is a strong electron-withdrawing group, which can reduce the basicity of the adjacent nitrogen atom. This, in turn, can affect the stability of the metal complexes formed.

Furthermore, the oxygen atoms of the sulfonyl group can act as additional donor sites, potentially leading to different coordination modes or the formation of polynuclear complexes. The nature of the R group on the sulfonyl moiety (e.g., aryl, alkyl) can also be varied to fine-tune the steric and electronic properties of the ligand.

The complexation of such sulfonamide-derivatized ligands with transition metals has been a subject of interest due to the potential applications of the resulting complexes in catalysis and medicinal chemistry. The stability and structure of these complexes are highly dependent on the interplay between the diamine backbone and the sulfonamide substituent. For example, the coordination of the sulfonamide nitrogen to a metal center can be influenced by the steric bulk of the butyl group and the substituent on the sulfonyl group.

In essence, the derivatization of this compound with sulfonamide groups provides a versatile platform for designing ligands with tailored coordination properties, opening avenues for new applications in various fields of chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

The presence of two distinct amine functionalities allows N-Butyl-1,3-diaminopropane to be a versatile building block in constructing a variety of complex molecular architectures. solubilityofthings.com Its utility is particularly notable in the synthesis of compounds with significant biological and pharmacological relevance.

This compound is structurally related to the natural polyamine spermidine (B129725), making it an ideal starting point for the synthesis of spermidine analogues. mdpi.com The straightforward amination reactions often involved in its synthesis contribute to its utility for chemists developing novel functionalized compounds. solubilityofthings.com Protected forms of related diamines, such as N-Boc-1,3-propanediamine, are explicitly used in the synthesis of such analogues. sigmaaldrich.commedkoo.com These synthetic analogues are instrumental tools for investigating the cellular functions of natural polyamines and the enzymes involved in their metabolism. mdpi.com

This compound, also known as BDAP in research literature, has been identified as a specific and highly effective inhibitor of spermine (B22157) synthase, an enzyme in the polyamine biosynthetic pathway. umich.edunih.gov In studies using L1210, SV-3T3, and HT-29 cells, treatment with BDAP led to a significant suppression of spermine levels. umich.edunih.gov This inhibition caused a corresponding increase in the concentration of spermidine, demonstrating that BDAP specifically blocks the conversion of spermidine to spermine. nih.gov

This targeted biological activity makes it a valuable pharmacological tool. Research has shown that depleting spermine with BDAP can enhance the cytotoxic effects of chloroethylating agents, a class of anticancer drugs. umich.edu This sensitizing effect is believed to result from an increased interaction of the drugs with nuclear DNA in the absence of spermine. umich.edu The ability of BDAP to modulate polyamine metabolism underscores its importance as a pharmacologically active compound. sigmaaldrich.comchemimpex.com

Table 1: Effect of this compound (BDAP) on Polyamine Metabolism in HT-29 Cells This table summarizes findings on how BDAP alters the concentrations of key polyamines in human colon carcinoma (HT-29) cells after 72 hours of exposure.

| Compound | Effect of BDAP Treatment | Biological Consequence | Source |

| Spermine | Levels greatly suppressed. | Inhibition of spermine synthase. | umich.edunih.gov |

| Spermidine | Levels increased, compensating for the fall in spermine. | Accumulation due to blocked conversion to spermine. | umich.edunih.gov |

| Putrescine | Content markedly reduced. | Downstream effects on the polyamine pathway. | umich.edu |

| S-adenosylmethionine decarboxylase (AdoMetDC) | Activity increased 3- to 5-fold. | Increased enzyme activity due to the reduction in spermine, a known repressor. | umich.edunih.gov |

The 1,3-diamine structure is a foundational element for synthesizing various heterocyclic compounds.

Tetrahydropyrimidines: 1,3-Diaminopropane (B46017) reacts with aryl halides and tert-butyl isocyanide in a palladium-catalyzed three-component reaction to produce 1,4,5,6-tetrahydro-2-phenylpyrimidine in high yield. acs.org Acylated hexahydropyrimidines can also be prepared from N-alkyl-1,3-diaminopropanes. google.com

Cyclic Ureas: The catalytic oxidative carbonylation of 1,3-propanediamine derivatives using a tungsten hexacarbonyl catalyst is an effective method for synthesizing the corresponding six-membered cyclic ureas. acs.org

Guanidines: While direct synthesis using this compound is less documented, related amino-functionalized compounds are employed in reactions with reagents like carbodiimides, O-alkylisoureas, and guanylpyrazoles to introduce guanidine (B92328) groups, forming complex structures. google.com

The defined spacing of the amino groups in 1,3-diaminopropane derivatives makes them suitable for creating rigid molecular scaffolds used in medicinal chemistry and materials science. For instance, N,N-dibenzylpropane-1,3-diamine is used in cyclization reactions to prepare diazepane scaffolds. nih.gov These scaffolds serve as templates for building libraries of compounds for drug discovery, such as inhibitors for viral proteases. nih.gov Furthermore, 1,3-diaminopropane can act as a linker to functionalize dendritic polymer scaffolds, which are explored for applications like targeted drug delivery and medical imaging. wgtn.ac.nz

Applications in Polymer Chemistry and Material Science

The reactivity of its amine groups allows this compound and its parent compound, 1,3-diaminopropane, to be integrated into polymer systems to modify their properties. solubilityofthings.comeuropa.eu

One of the primary applications in polymer science is as a cross-linking agent. In the formation of thermoset acrylic emulsions, 1,3-diaminopropane is used to cross-link copolymer emulsions containing diacetone acrylamide (B121943) (DAAM). sid.ir The cross-linking reaction occurs at ambient temperature between the amino groups of the diamine and the carbonyl group of DAAM within the polymer, creating a denser polymer network. sid.ir This process significantly enhances the mechanical and chemical resistance of the resulting polymer films. sid.ir Additionally, related compounds like N-methyl-1,3-diaminopropane are used to facilitate the synthesis of regularly cross-linked polymer networks through click chemistry reactions. acs.org

Table 2: Properties of Copolymer Films Cross-linked with 1,3-Diaminopropane This table outlines the improvements observed in acrylic emulsion coatings after being cross-linked with 1,3-diaminopropane.

| Property | Observation | Underlying Mechanism | Source |

| Chemical Resistance | Dramatic improvement in resistance to acid, alkali, and water. | The cross-linking process consumes the available amino and carbonyl functionalities, leaving a more inert polymer network. | sid.ir |

| Mechanical Properties | Improved film hardness and durability. | Formation of a denser, covalently bonded polymer network increases the material's structural integrity. | sid.ir |

| Viscosity | Emulsion viscosity increases with higher concentrations of the cross-linkable monomer (DAAM). | Increased particle size and interactions in the emulsion prior to final cross-linking. | sid.ir |

Monomer in Polymer Synthesis (e.g., Poly(ester amide)s, Epoxy Polymers)

The dual amine functionality of this compound makes it a suitable monomer for step-growth polymerization, leading to the formation of polymers such as poly(ester amide)s and modified epoxy resins.

Poly(ester amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. magtech.com.cn This combination imparts a unique set of properties, including potential biodegradability and good mechanical strength, making them attractive for applications in biomedical fields and as thermoplastic elastomers. magtech.com.cn The synthesis of PEAs can be achieved through various methods, including polycondensation and ring-opening polymerization. magtech.com.cn While direct polycondensation of monomers containing both hydroxyl and amine functionalities is a common route, this compound can be incorporated into PEA structures through reactions with monomers containing carboxylic acid and ester groups. For instance, it can react with dicarboxylic acids or their derivatives to form the amide linkages, while diols or their precursors form the ester linkages in a separate or concurrent step. The presence of the butyl group on the diamine can influence the polymer's solubility, thermal properties, and flexibility.

In the realm of epoxy polymers , diamines are extensively used as curing agents or hardeners. They react with the epoxide rings of epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), to form a cross-linked thermoset network. researchgate.net The structure of the amine curing agent significantly impacts the curing kinetics and the final properties of the epoxy material. researchgate.net this compound, with its two reactive amine hydrogens (one on the primary amine and one on the secondary amine), can participate in the ring-opening reaction of the epoxy groups. The butyl substituent introduces a degree of flexibility and hydrophobicity into the polymer network, which can affect properties like glass transition temperature, mechanical strength, and chemical resistance. researchgate.netresearchgate.net Research has shown that modifying epoxy resins with different amines allows for the tailoring of their thermal stability and mechanical performance. researchgate.net For example, the incorporation of metal complexes with ligands derived from diamines like 1,3-diaminopropane into epoxy resins has been shown to enhance their thermal stability. researchgate.net

Functionality in N-Coordinated Organoboron Polymers

Organoboron compounds are gaining attention in polymer science due to their unique electronic properties and reactivity. acs.org N-coordination is a strategy used to stabilize otherwise reactive organoboron species, making them more suitable for use in polymerization processes. acs.org Triethylborane-1,3-diaminopropane (TEB-DAP) is a prime example of such a stabilized complex. In this adduct, the lone pairs of the nitrogen atoms in 1,3-diaminopropane coordinate to the electron-deficient boron atom of triethylborane. This coordination moderates the Lewis acidity of the boron center.

These N-coordinated organoboron complexes can serve as initiators for radical polymerization. acs.org The controlled release of radicals from these complexes allows for polymerization to occur at ambient or lower temperatures. While the specific use of this compound in creating such polymers is an area of ongoing research, the principles established with TEB-DAP suggest its potential. The butyl group on the diamine ligand could influence the stability and solubility of the resulting organoboron complex, thereby affecting its efficiency as a polymerization initiator. The steric bulk of the n-butyl groups can reduce reactivity in certain sterically sensitive reactions.

Influence on Polymerization Processes (e.g., Radical Generators)

As mentioned, N-coordinated organoboron complexes, including those that could be formed with this compound, can function as radical generators. The complex Triethylborane-1,3-diaminopropane (TEB-DAP) is a known radical generator used to initiate the polymerization of acrylic monomers. vivanacl.com This initiation system is particularly useful for achieving fast cure times in applications like structural adhesives. vivanacl.com

The mechanism involves the interaction of the boron-amine complex with oxygen, which leads to the generation of ethyl radicals. These radicals then initiate the polymerization of monomers like acrylates. The diamine ligand plays a crucial role in stabilizing the trialkylborane, making it less pyrophoric and easier to handle than the uncomplexed borane. The structure of the amine can influence the rate of radical generation and, consequently, the polymerization kinetics. The use of a substituted diamine like this compound could offer a way to fine-tune the initiation process, potentially affecting the molecular weight and architecture of the resulting polymer. mdpi.comrsc.org

Development of Dendrimers and Other Macrostructures

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units, and terminal functional groups. researchgate.net Diamines are fundamental building blocks in the synthesis of many dendrimers and other complex macrostructures. They are often used in the divergent or convergent synthesis approaches to build the dendritic architecture layer by layer.

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of N-Butyl-1,3-diaminopropane by examining the vibrations of its constituent atoms. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Inelastic Neutron Scattering (INS) provide complementary information about the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the N-H bonds in the primary and secondary amine groups gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine (–NH₂) typically shows two bands in this region corresponding to symmetric and asymmetric stretching, while the secondary amine (–NH–) shows a single band. The C-H stretching vibrations of the butyl and propane (B168953) chains are observed in the 2850-3000 cm⁻¹ range. Furthermore, N-H bending vibrations can be found around 1600 cm⁻¹, and C-N stretching vibrations typically appear in the 1000-1200 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 | Primary and Secondary Amine |

| C-H Stretching | 2850 - 3000 | Alkyl Chains (Butyl and Propane) |

| N-H Bending | 1590 - 1650 | Primary and Secondary Amine |

| C-N Stretching | 1000 - 1200 | Alkyl-Amine |

Raman Spectroscopy

Raman spectroscopy provides information complementary to FTIR. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C-C and C-H vibrations of the alkyl backbone are expected to be prominent. The symmetric C-N stretching vibrations would also be observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations, particularly those involving hydrogen atoms. Unlike optical spectroscopies (FTIR and Raman), INS is not governed by selection rules based on changes in dipole moment or polarizability. This means that all vibrational modes can, in principle, be observed. The intensity of an INS peak is proportional to the neutron scattering cross-section of the atoms involved in the vibration and their displacement amplitudes. Due to the large neutron scattering cross-section of hydrogen, INS is exceptionally sensitive to hydrogen motions. For this compound, INS can provide detailed information on the dynamics of the amine protons and the conformational flexibility of the butyl and propane chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic compounds like this compound.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the butyl and propane chains, as well as the protons on the nitrogen atoms. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbons adjacent to the nitrogen atoms (α-carbons) are expected to be deshielded and appear at a higher chemical shift compared to the other methylene protons in the alkyl chains. The integration of the peaks provides the ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which helps in establishing the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment, with carbons bonded to the electronegative nitrogen atoms appearing at higher chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂(α to NH₂) | ~2.7 | ~40 |

| -CH₂(β to NH₂ and NH) | ~1.6 | ~30 |

| -CH₂(α to NH) | ~2.6 | ~50 |

| -CH₂(β to NH) | ~1.4 | ~32 |

| -CH₂(γ to NH) | ~1.3 | ~20 |

| -CH₃ | ~0.9 | ~14 |

| -NH₂ and -NH | Variable (typically 1-3) | - |

Multi-nuclear NMR (e.g., ¹⁵N, ¹⁹⁵Pt) for Complex Characterization

Multi-nuclear NMR extends the capabilities of this technique to other NMR-active nuclei, providing direct insight into the local environment of these atoms.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can be used to directly probe the nitrogen atoms in this compound. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can overcome these limitations. The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms. In this compound, the primary and secondary amine nitrogens would have distinct ¹⁵N chemical shifts, providing valuable information about their respective environments and any intermolecular interactions, such as hydrogen bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons. semanticscholar.org While this compound itself is not paramagnetic, it readily forms complexes with transition metal ions, which often possess unpaired electrons. EPR spectroscopy is instrumental in characterizing the electronic structure and magnetic properties of these metal complexes. nih.govpsu.edu

This compound can act as a chelating ligand, binding to a single metal center, or as a bridging ligand, linking two or more metal centers to form polynuclear complexes. In binuclear metal complexes, two metal ions are held in close proximity by ligands like this compound. EPR spectroscopy is particularly sensitive to the interactions between these paramagnetic centers. researchgate.netias.ac.in For example, in binuclear copper(II) complexes, where each Cu(II) ion has one unpaired electron (S=1/2), the two spins can interact. EPR spectra of such complexes can reveal the formation of a dimeric species and provide information about the distance between the two metal ions. researchgate.net The observation of a "half-field" signal (at g ≈ 4) is a characteristic feature of a triplet state (S=1) arising from the coupling of two S=1/2 centers, confirming the binuclear nature of the complex. researchgate.net

The interaction between the unpaired electrons of the metal centers in a binuclear complex can be either antiferromagnetic (spins paired up, leading to a lower total spin) or ferromagnetic (spins aligned, leading to a higher total spin). ias.ac.inresearchgate.net EPR spectroscopy is a primary tool for investigating these magnetic exchange interactions. aps.org By studying the EPR spectra at different temperatures, the strength and nature of the magnetic coupling can be determined. researchgate.net In the case of ferromagnetic coupling, the interaction leads to a stable triplet state (S=1) which can be readily observed by EPR. The fine structure in the EPR spectrum, arising from zero-field splitting, provides quantitative information about the magnitude of the exchange interaction constant (J). researchgate.net For instance, a positive J value typically signifies ferromagnetic exchange, while a negative value indicates antiferromagnetic coupling.

X-Ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are the most definitive methods for determining the three-dimensional atomic structure of a crystalline solid and assessing its bulk purity and crystallinity. nih.gov

Single crystal X-ray diffraction is an analytical technique that provides precise information about the atomic arrangement within a crystal. researchgate.netunimi.it By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule. unimi.it For a complex of this compound, this technique can confirm the coordination geometry around the metal ion (e.g., octahedral, tetrahedral), determine precise bond lengths and angles, and reveal the conformation of the flexible butyl and propane chains. researchgate.net The data obtained are crucial for understanding the steric and electronic effects of the ligand on the properties of the complex.

Below is a representative table of crystallographic data that could be obtained for a hypothetical metal complex of this compound.

| Parameter | Value |

| Chemical formula | [M(C₇H₁₈N₂)₂Cl₂] |

| Formula weight | 453.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.123(4) |

| b (Å) | 14.567(7) |

| c (Å) | 9.456(5) |

| β (°) | 98.78(3) |

| Volume (ų) | 1102.1(9) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.364 |

Note: This data is hypothetical and serves as an example of the information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (XRD) is a rapid and non-destructive analytical technique used to characterize crystalline materials. researchgate.netresearchgate.net Instead of a single crystal, a powdered sample containing a large number of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phase present in the sample. sci-hub.box For a newly synthesized compound of this compound, powder XRD is used to confirm that the material is crystalline and not amorphous. It can also be used to assess the phase purity of the bulk sample by comparing the experimental diffraction pattern to a calculated pattern from single-crystal data or to patterns of known potential impurities. Each crystalline solid has a unique XRD pattern, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure. researchgate.netsci-hub.box

Theoretical and Computational Chemistry

The exploration of this compound at the molecular level is greatly enhanced by theoretical and computational methods. These in silico techniques enable a detailed examination of conformational landscapes, electronic structures, and potential intermolecular interactions, offering a powerful complement to experimental data.

Density Functional Theory (DFT) for Conformational Analysis and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for accurately predicting molecular structures and energies. mdpi.com For a flexible molecule such as this compound, with multiple rotatable single bonds, DFT is instrumental in performing conformational analysis to identify its most stable three-dimensional arrangements.

The conformational landscape of the parent 1,3-diaminopropane (B46017) molecule has been thoroughly investigated, revealing a variety of stable geometries based on the torsion angles of its carbon-carbon and carbon-nitrogen bonds. stfc.ac.ukrsc.org In the gas phase, conformers with gauche arrangements (designated GGG'G and TG'GG') are calculated to be the most stable. rsc.org However, in more polar environments like an aqueous solution, extended trans conformers (such as TTTT, TGTT, and TTTG) are favored. researchgate.netuc.pt

The introduction of an N-butyl group significantly expands the conformational complexity of the molecule. A comprehensive DFT analysis, likely employing functionals such as B3LYP or mPW1PW with a standard basis set like 6-31G*, would be necessary to map its potential energy surface. stfc.ac.ukresearchgate.net Each identified conformer's geometry is optimized to locate the lowest energy state. These calculations would elucidate the delicate balance between the steric hindrance imposed by the butyl group and the stabilizing effects of potential intramolecular hydrogen bonds, which governs the molecule's preferred shape.

Table 1: Illustrative Data for Low-Energy Conformers of this compound

This table presents hypothetical data based on the known behavior of similar molecules, illustrating the expected output of a DFT conformational analysis.

| Conformer Description (Key Dihedral Angles) | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |

| Fully Extended Butyl and Propane Chains | 0.00 | 41 |

| Gauche Fold in Propane Backbone | +2.8 | 25 |

| Gauche Fold in Butyl Chain | +3.5 | 19 |

| Folded Structure with Intramolecular H-Bond | +1.8 | 15 |

Quantum Mechanical Calculations for Electronic Structure and Vibrational Frequencies

Quantum mechanical computations are pivotal for dissecting the electronic characteristics and vibrational spectra of this compound. These calculations offer deep insights into the molecule's stability, reactivity, and spectroscopic identity.

The electronic nature of the molecule is often described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, serves as a crucial descriptor of chemical reactivity; a smaller gap typically implies higher reactivity. researchgate.net

Furthermore, DFT calculations are highly effective in predicting vibrational frequencies that correspond to the molecule's normal modes of vibration, which are observed experimentally through Infrared (IR) and Raman spectroscopy. olemiss.edu For 1,3-diaminopropane, theoretical calculations have been successfully used to assign specific vibrational modes, from N-H stretches to complex skeletal torsions. researchgate.netuc.pt A similar analysis for this compound would predict the characteristic frequencies for its distinct functional groups, including vibrations from the added butyl chain. These theoretical spectra are invaluable for interpreting experimental data and confirming the presence of specific conformers.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table is illustrative, showing typical frequency ranges for the molecule's key functional groups based on computational studies of related amines.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3450 - 3300 | Medium |

| Asymmetric & Symmetric C-H Stretch | -CH₂-, -CH₃ | 2965 - 2850 | Strong |

| N-H Bending (Scissoring) | -NH₂ | 1650 - 1580 | Medium-Strong |

| C-H Bending (Scissoring/Rocking) | -CH₂- | 1470 - 1340 | Medium |

| C-N Stretching | Aliphatic Amine | 1250 - 1020 | Medium |

In Silico Conformational Analysis and Structural Resemblance Studies

In silico conformational analysis is the computational process of exploring the full range of shapes a molecule can adopt. nih.gov For this compound, this involves systematically rotating each flexible bond and calculating the energy of the resulting structure to build a map of the potential energy surface. mdpi.com The results identify the most stable, low-energy conformations that the molecule is likely to adopt.

Understanding these preferred 3D structures is the first step in a structural resemblance study. In this type of analysis, the shape of this compound is computationally compared to other molecules to predict its function. mdpi.com The diaminopropane scaffold is a recurring motif in many biologically important molecules and is a versatile building block in coordination chemistry. wikipedia.org By aligning its structure with known compounds, researchers can form hypotheses about its potential biological targets or its ability to self-assemble into larger structures. The conformational flexibility imparted by the butyl group is a key factor in its ability to mimic the shape of other molecules.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a powerful computational tool used to predict how a molecule, or ligand, will bind to a receptor, such as a protein. mdpi.com This technique is central to drug discovery and understanding biological processes.

In a typical docking workflow for this compound, the stable conformers identified through DFT calculations would be used as starting structures. A docking program then systematically fits these conformers into a specific binding site on a target protein. Each potential binding pose is evaluated by a scoring function, which estimates the binding affinity, usually expressed in kcal/mol. A lower, more negative score suggests a stronger, more stable interaction. researchgate.net

The simulation results reveal the most likely binding orientation and identify the specific intermolecular forces at play. For this compound, this would include hydrogen bonds formed by its two amine groups and hydrophobic interactions involving the alkyl backbone and the butyl chain with the protein's amino acid residues.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

This table demonstrates typical output from a molecular docking simulation, showing how the molecule might interact within a protein's binding pocket.

| Docking Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

| 1 | -7.2 | Aspartate 151, Glutamate 250 | Hydrogen Bond, Ionic |

| 1 | Leucine 180, Valine 212 | Hydrophobic | |

| 2 | -6.9 | Serine 153, Threonine 248 | Hydrogen Bond |

| 2 | Isoleucine 182 | Hydrophobic | |

| 3 | -6.6 | Glutamate 250, Asparagine 246 | Hydrogen Bond |

| 3 | Alanine 181, Proline 210 | Hydrophobic |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for N-Butyl-1,3-diaminopropane

The development of efficient, environmentally benign, and economically viable synthetic methods is a cornerstone of modern chemistry. Future research is anticipated to move beyond traditional synthesis methods towards more innovative routes for producing this compound and its derivatives.

One promising direction is the refinement of reductive amination pathways . A patented process describes the reaction of a β-aminoaldehyde with an arylamine, followed by reduction, to produce N-substituted-1,3-diaminopropane derivatives. google.com Adapting this methodology for aliphatic amines could provide a direct and controlled route to this compound.

Another area of interest involves multi-step, one-pot syntheses via heterocyclic intermediates . For the synthesis of N,N'-diallyl-1,3-diaminopropane, a method has been developed where 1,3-diaminopropane (B46017) is first reacted with formaldehyde (B43269) and an allyl halide to form a stable 1,3-diallylhexahydropyrimidine intermediate. This intermediate can be purified and subsequently decomposed with an acid to yield the final product with high purity. google.com Exploring a similar strategy using butyl halides could offer a highly efficient route to this compound.

Furthermore, mechanochemistry presents a novel, solvent-free approach. N-alkylation of various imides has been successfully achieved using ball milling techniques, offering good yields and reducing environmental impact. beilstein-journals.org The application of mechanochemical methods to the direct alkylation of 1,3-diaminopropane with a butyl halide is a compelling future direction for a greener synthesis. beilstein-journals.org

Finally, improving upon existing methods, such as the reaction of 1,3-diaminopropane with an alkylating agent or the reaction of an amine with 1,3-dichloropropane, remains a focus. google.comwikipedia.org Research into advanced catalysts and optimizing reaction conditions for these established routes could lead to higher yields and selectivity, minimizing the formation of by-products.

Development of Advanced Catalytic Systems Based on this compound Ligands

The dual amine functionalities of this compound make it an attractive candidate for use as a ligand in coordination chemistry and homogeneous catalysis. The nitrogen atoms can chelate to a metal center, forming a stable six-membered ring, while the butyl group can be used to tune the steric and electronic properties of the resulting catalyst.

Future research is expected to focus on the application of this compound in asymmetric catalysis . Simple, unsymmetrical 1,3-diamines have been successfully employed as ligands in Ruthenium(II) catalysts for the asymmetric transfer hydrogenation of aryl ketones. rsc.org These studies have highlighted the flexibility of the six-membered chelate ring. rsc.org Similarly, iridium complexes featuring primary amine functionalized N-heterocyclic carbene ligands have shown activity in the hydrogenation of ketones. acs.org The development of chiral variants of this compound or its use in conjunction with chiral metal precursors could lead to novel, highly selective catalysts for producing enantiomerically pure compounds.

The presence of the n-butyl group can also influence the solubility and stability of metal complexes. This is particularly relevant for applications in different solvent systems or for catalyst recovery and recycling. Research into complexes of this compound with metals like rhodium, iridium, and palladium could yield catalysts with enhanced performance in reactions such as hydrogenation, hydroformylation, and cross-coupling. For example, rhodium catalysts modified with N,N,N',N'-tetramethyl-1,3-propanediamine have been investigated for tandem hydroformylation-hydrogenation reactions.

The table below summarizes the catalytic activity of a related iridium complex in hydrogenation, indicating the potential for such systems.

| Substrate | Catalyst System | Conditions | Conversion (%) | Time (h) |

|---|---|---|---|---|